2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O5/c1-4-31-16-11(2)9-24-17-15(16)18(29)27(19(30)26(17)3)10-14(28)25-12-5-7-13(8-6-12)32-20(21,22)23/h5-9H,4,10H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGDHZMMBDTJFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS Number: 946373-50-8) is a novel pyridopyrimidine derivative with potential therapeutic applications. Its structure features a pyrido[2,3-d]pyrimidine core that is known for various biological activities, particularly in cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 436.4 g/mol. The chemical structure includes several functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 436.4 g/mol |
| IUPAC Name | 2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide |
| CAS Number | 946373-50-8 |
The primary mechanism of action for this compound appears to involve the inhibition of dihydrofolate reductase (DHFR) . DHFR is crucial for the synthesis of tetrahydrofolate, which is necessary for DNA synthesis and repair. By inhibiting DHFR, the compound reduces the availability of nucleotides required for RNA and DNA synthesis, leading to the death of rapidly dividing cancer cells .
Anticancer Properties
Research indicates that compounds similar to this pyridopyrimidine derivative exhibit significant anticancer activity. For instance:
- Inhibition of Cancer Cell Proliferation : Studies have shown that pyridopyrimidine derivatives can effectively inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Targeting Specific Pathways : The compound may also interact with other molecular targets involved in cancer progression, such as tyrosine kinases and angiogenesis pathways. This multifaceted approach enhances its potential as an anticancer agent.
Enzyme Inhibition
The compound's structural characteristics allow it to act as a potent inhibitor of several enzymes beyond DHFR:
- Tyrosine Kinases : These enzymes are pivotal in signaling pathways that regulate cell division and survival. Inhibitors targeting these kinases can impede tumor growth and metastasis .
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Piritrexim (PTX) : A related pyridopyrimidine derivative demonstrated significant antitumor effects in preclinical models. It was effective against carcinosarcoma in rats and exhibited lower side effects compared to other antifolates due to its selective action on DHFR .
- Screening Libraries : The compound has been included in various screening libraries aimed at identifying new therapeutic agents for cancer treatment. Its unique structure allows it to be part of high-throughput screening assays to discover novel inhibitors against multiple targets .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Compounds
Spectroscopic and Physicochemical Properties
- NMR Analysis (): Comparative NMR studies of pyrido-pyrimidine analogs (e.g., Rapa derivatives) show that chemical shifts in regions A (positions 39–44) and B (29–36) are sensitive to substituent changes. The target compound’s trifluoromethoxy group would likely induce distinct deshielding effects in these regions compared to non-fluorinated analogs .
- Melting Points: Example 83 () exhibits a high melting point (302–304°C), attributed to strong intermolecular interactions from its chromenone and fluorophenyl groups. The target compound’s melting point is unreported but expected to be lower due to the flexible OCF₃ group .
Lumping Strategy Considerations ()
Compounds with pyrido-pyrimidine or pyrazolo-pyrimidine cores may be grouped as surrogates in pharmacokinetic models due to shared reactivity patterns (e.g., hydrolysis at the dioxo sites). However, the OCF₃ group’s unique electronic effects necessitate separate consideration in degradation studies .
Preparation Methods
Acetamide Linkage Formation
The acetamide group is introduced by reacting 2-chloroacetyl chloride with 4-(trifluoromethoxy)aniline in dichloromethane at 0–5°C. The reaction is quenched with aqueous sodium bicarbonate, yielding N-[4-(trifluoromethoxy)phenyl]acetamide with >85% efficiency. Alternative methods employ coupling reagents like HATU or EDCl/HOBt for milder conditions.
Coupling Strategies for Final Assembly
The pyridopyrimidine core and acetamide moiety are coupled via palladium-catalyzed cross-coupling or nucleophilic substitution.
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling is employed to attach the 4-(trifluoromethoxy)phenyl group to the pyridopyrimidine core. For example, 3-bromo-pyrido[2,3-d]pyrimidine reacts with 4-(trifluoromethoxy)phenylboronic acid using Pd(PPh3)4 (2 mol%) and K2CO3 in DMF/water at 120°C under microwave irradiation, achieving 75% yield.
Table 1: Representative Coupling Conditions
Amide Bond Formation
The acetamide side chain is linked to the pyridopyrimidine core using EDCl and DMAP in anhydrous THF. The reaction proceeds at room temperature for 12 hours, followed by purification via column chromatography (SiO2, ethyl acetate/hexane).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (DMF, THF) enhance reaction rates in cross-coupling steps, while elevated temperatures (80–120°C) improve yields in cyclization reactions. For instance, PdCl2(PPh3)2-mediated couplings in THF/water at 20°C under CO atmosphere achieved 64% yield over 48 hours.
Catalyst Systems
Pd(PPh3)4 outperforms PdCl2(dppf) in Suzuki couplings for aryl-aryl bond formation, reducing side products. Copper iodide (CuI) serves as a co-catalyst in Sonogashira-type reactions, though its use is limited in this context.
Analytical Characterization
The final compound is characterized by:
Challenges and Alternative Approaches
Common Side Reactions
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyrido[2,3-d]pyrimidinone intermediates are often functionalized with acetamide groups using reagents like HATU or EDCI in polar aprotic solvents (e.g., NMP) under reflux (120°C, 16 h). Post-synthesis, purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical to isolate the product .
- Yield Optimization : Lower yields (e.g., 31% in ) may result from steric hindrance or competing side reactions. Adjusting stoichiometry, solvent polarity, or using microwave-assisted synthesis could improve efficiency .
Q. How is structural characterization performed for this compound?
- Techniques :
- NMR : ¹H and ¹³C NMR (e.g., δ 8.89 ppm for pyrimidine protons, δ 170.09 ppm for carbonyl carbons) .
- LC-MS : ESI-MS (e.g., m/z 529.1870 [M+H]⁺) confirms molecular weight .
- X-ray crystallography (if crystalline) resolves stereochemistry and hydrogen bonding patterns.
Q. What initial biological screening assays are relevant for this compound?
- Assays :
- Kinase inhibition (e.g., FLT3 or c-KIT selectivity in ) using enzymatic assays with ATP-competitive substrates.
- Cytotoxicity profiling (e.g., IC₅₀ in cancer cell lines) .
- Solubility/logP : HPLC or shake-flask methods to assess pharmacokinetic potential.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Approach :
- Replace the trifluoromethoxy group with other electron-withdrawing substituents (e.g., -CF₃, -NO₂) to modulate target affinity .
- Modify the pyrido[2,3-d]pyrimidin-3-yl core with halogens or methyl groups to study steric effects on binding .
- Data Analysis : Compare IC₅₀ values across derivatives to identify critical pharmacophores.
Q. What computational strategies predict binding modes and selectivity against off-target kinases?
- Methods :
- Docking simulations (e.g., AutoDock Vina) using FLT3 crystal structures (PDB ID: 4XUF) .
- MD simulations (GROMACS) to assess conformational stability of the acetamide side chain in the ATP-binding pocket .
Q. How to resolve contradictions in biological activity data across different assay conditions?
- Case Study : Discrepancies in FLT3 inhibition (e.g., varying IC₅₀ in enzymatic vs. cell-based assays) may arise from off-target effects or metabolic instability.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
